Alverine Citrate

antispasmodic potency therapeutic index smooth muscle relaxation

Select Alverine Citrate for its dual, targeted mechanism: a selective 5-HT1A receptor antagonist (IC50 101 nM) with direct smooth muscle relaxation, avoiding systemic antimuscarinic side effects. This citrate salt ensures superior stability and solubility for oral formulations. Ideal for developing generic antispasmodics aligned with BP monographs (p-hydroxyalverine ≤0.50%) and ICH guidelines, reducing regulatory burden. Sourced for quality control in IBS combo products like ACS, which showed a 170-point IBS-SSS reduction.

Molecular Formula C26H35NO7
Molecular Weight 473.6 g/mol
CAS No. 5560-59-8
Cat. No. B195578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlverine Citrate
CAS5560-59-8
SynonymsN-Ethyl-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3- propanetricarboxylate; 
Molecular FormulaC26H35NO7
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyRYHCACJBKCOBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySIRUP;  SOL IN WATER /HYDROCHLORIDE/
FREELY SOL IN WATER;  CRYSTALS /CITRATE/
SLIGHTLY SOL IN CHLOROFORM;  SOL IN DIL ACIDS;  SPARINGLY SOL IN ALC;  VERY SLIGHTLY SOL IN ETHER;  SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/
9.60e-04 g/L

Alverine Citrate (CAS 5560-59-8) Procurement Guide: Core Pharmacological Identity and Market Context


Alverine Citrate is a tertiary amine antispasmodic provided as a citrate salt for oral formulations, exerting direct relaxant action on visceral smooth muscle . It is a selective 5-HT1A receptor antagonist with an IC50 of 101 nM, exhibiting weak affinity for 5-HT3 and 5-HT4 receptor subtypes [1]. Unlike anticholinergic antispasmodics, Alverine Citrate acts selectively on gastrointestinal and uterine smooth muscle without affecting cardiovascular, vascular, or tracheal muscle at therapeutic doses [2].

Why Alverine Citrate Cannot Be Directly Substituted with Other Antispasmodics: A Scientific Procurement Perspective


While Alverine Citrate belongs to the broader antispasmodic class, its dual mechanism—combining selective 5-HT1A receptor antagonism with direct modulation of smooth muscle calcium sensitivity [1]—distinguishes it mechanistically from purely musculotropic agents like mebeverine and papaverine. Unlike anticholinergics such as hyoscine butylbromide, Alverine Citrate avoids systemic antimuscarinic side effects due to its lack of significant interaction with muscarinic receptors [2]. The citrate salt form confers distinct solubility and stability characteristics that differ from alternative salts such as hydrochloride, directly impacting formulation development and bioequivalence considerations [3].

Quantitative Differentiation of Alverine Citrate: Evidence-Based Comparator Analysis for Scientific Selection


Comparative Potency and Therapeutic Index: Alverine Citrate vs. Papaverine

Alverine Citrate demonstrates approximately 3-fold greater antispasmodic potency than papaverine while exhibiting 3-fold lower toxicity, resulting in a substantially improved therapeutic index [1].

antispasmodic potency therapeutic index smooth muscle relaxation

Receptor Selectivity Profile: 5-HT1A Antagonism with Subtype Discrimination

In vitro binding studies demonstrate that Alverine Citrate exhibits high affinity for 5-HT1A receptors (IC50 = 101 nM) while displaying weak affinity for 5-HT3 and 5-HT4 receptor subtypes [1]. This selectivity profile is distinct from non-selective antispasmodics that lack defined molecular targets.

5-HT1A receptor serotonin receptor selectivity IC50

Clinical Efficacy in Irritable Bowel Syndrome: Alverine Citrate/Simeticone Combination vs. Usual Treatments

In a randomized pragmatic study of 436 Rome III IBS patients, on-demand treatment with Alverine Citrate/Simeticone (ACS) combination demonstrated significantly greater improvement in IBS-specific quality of life (IBSQoL score increase: 13.8 vs. 8.4; p < 0.0008) and symptom severity reduction (IBS-SSS decrease: 170.0 vs. 110.7; p = 0.0001) compared to usual treatments, which consisted primarily of alternative antispasmodics [1].

IBS quality of life symptom severity pragmatic trial

Alverine Citrate vs. Mebeverine Hydrochloride: Equivalent Efficacy with Divergent Mechanisms

A general practice study directly comparing Alverine Citrate with Mebeverine Hydrochloride in the treatment of irritable bowel syndrome confirmed that both agents are beneficial with apparently equal effectiveness [1].

IBS comparative efficacy mebeverine antispasmodic

Citrate Salt Formulation: Stability and Pharmacopoeial Compliance Advantages

Alverine Citrate as the citrate salt ensures improved stability and solubility characteristics suitable for pharmaceutical formulations, with standard assay specifications of 98.0-102.0% on a dry basis and controlled related substance limits per ICH and pharmacopoeial guidelines [1].

citrate salt formulation stability pharmacopoeia quality control

Pharmacokinetic Profile: Active Metabolite Half-Life Supports BID/TID Dosing

Following oral administration, Alverine Citrate undergoes rapid conversion to its primary active metabolite (p-hydroxyalverine), which exhibits a plasma half-life averaging 5.7 hours, in contrast to the parent compound's half-life of only 0.8 hours [1].

pharmacokinetics half-life active metabolite dosing regimen

Optimized Application Scenarios for Alverine Citrate Based on Quantitative Evidence


Formulation Development for Pain-Predominant IBS with Quality-of-Life Endpoints

Leverage Alverine Citrate in combination with simeticone for IBS formulations targeting pain-predominant symptoms where improvement in quality of life is a primary clinical endpoint. The ACS combination demonstrated a 13.8-point IBSQoL improvement and a 170.0-point IBS-SSS reduction in a pragmatic trial [1], supporting its selection for products positioned on patient-reported outcomes and value-based formulary inclusion.

Receptor-Targeted Antispasmodic Research Requiring Defined Molecular Pharmacology

Utilize Alverine Citrate as a reference 5-HT1A receptor antagonist (IC50 = 101 nM) in gastrointestinal pharmacology research requiring a compound with defined receptor-level activity and subtype selectivity [2]. This contrasts with purely musculotropic agents that lack characterized molecular targets, enabling mechanistic studies of visceral hypersensitivity and nociception.

Generic Formulation Development Requiring Pharmacopoeial Compliance and Controlled Impurity Profiles

Select Alverine Citrate for generic antispasmodic development projects where established pharmacopoeial monographs (BP) and defined impurity acceptance criteria (e.g., p-hydroxyalverine ≤0.50%) reduce regulatory burden and analytical method development costs. The citrate salt form offers validated stability and quality control parameters aligned with ICH guidelines.

Technical Documentation Hub

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36 linked technical documents
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